molecular formula C12H16FNO4S2 B2437359 N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide CAS No. 850721-11-8

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide

Cat. No.: B2437359
CAS No.: 850721-11-8
M. Wt: 321.38
InChI Key: ZJJFLAYIEKGVGI-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide, commonly known as DAS-181, is a novel antiviral drug that has gained significant attention due to its unique mechanism of action. It is a sialidase fusion protein that cleaves the sialic acid receptors on the surface of host cells, thereby preventing the attachment of viral particles to the host cells.

Scientific Research Applications

Sulfoxidation and Organic Synthesis

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide is involved in sulfoxidation reactions, crucial for synthesizing various sulfoxides. A study demonstrated a one-pot synthesis of sulfoxides from thiols and alkenes or alkynes under mild, metal-free conditions using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an oxidant. This method prevents over-oxidation to sulfones, showcasing its precision and efficiency in organic synthesis (Zhang et al., 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of this compound, such as certain benzenesulfonamide derivatives, have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. These studies explore the effects of substituents on the sulfonamide group, leading to the development of potent and selective COX-2 inhibitors, which are important in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Material Science

This compound and its derivatives find applications in material science, particularly in functionalizing polymeric materials. For instance, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) synthesized through thiol-ene photopolymerization exhibits high solubility in organic solvents and can be deprotected to yield highly soluble polymers, indicating its potential for creating novel materials (Hori et al., 2011).

Environmental Science

In environmental science, compounds similar to this compound are used in developing fluorescent probes for detecting toxic benzenethiols. Such probes enable highly sensitive and selective discrimination of thiophenols over aliphatic thiols, crucial for monitoring environmental pollutants (Wang et al., 2012).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJFLAYIEKGVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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